4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes chlorophenoxy and pyrazolyl groups, contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-chloro-1H-pyrazole to form the desired pyrazolyl derivative. The final step involves the reaction of this intermediate with 4-aminobenzamide under specific conditions to yield the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and pyrazolyl moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]benzamide include other chlorophenoxy and pyrazolyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]thiobenzamide: Contains a thiobenzamide group, which may confer different reactivity and biological properties.
The uniqueness of 4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloro-1H-pyrazol-1-
Eigenschaften
Molekularformel |
C23H17Cl2N3O2 |
---|---|
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
4-[(4-chlorophenoxy)methyl]-N-[4-(4-chloropyrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-18-5-11-22(12-6-18)30-15-16-1-3-17(4-2-16)23(29)27-20-7-9-21(10-8-20)28-14-19(25)13-26-28/h1-14H,15H2,(H,27,29) |
InChI-Schlüssel |
PNEONXWSBNTUQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.